molecular formula C4H5N2NaO2S B13166721 Sodium 2-methyl-1H-imidazole-5-sulfinate

Sodium 2-methyl-1H-imidazole-5-sulfinate

Cat. No.: B13166721
M. Wt: 168.15 g/mol
InChI Key: NUCWTKFFHRFYHA-UHFFFAOYSA-M
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Description

Sodium 2-methyl-1H-imidazole-5-sulfinate is a sulfinate salt derivative of the imidazole heterocycle. The compound features a methyl substituent at the 2-position and a sulfinate (-SO₂⁻) group at the 5-position of the imidazole ring, with sodium as the counterion.

Properties

Molecular Formula

C4H5N2NaO2S

Molecular Weight

168.15 g/mol

IUPAC Name

sodium;2-methyl-1H-imidazole-5-sulfinate

InChI

InChI=1S/C4H6N2O2S.Na/c1-3-5-2-4(6-3)9(7)8;/h2H,1H3,(H,5,6)(H,7,8);/q;+1/p-1

InChI Key

NUCWTKFFHRFYHA-UHFFFAOYSA-M

Canonical SMILES

CC1=NC=C(N1)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Nitration and Subsequent Functionalization Route

One classical approach starts from 2-methylimidazole, which is first converted into its bisulfate salt and then nitrated using a sulfonitric mixture in acetic anhydride to give 2-methyl-4-nitroimidazole. This intermediate is regioselectively alkylated with ethylene oxide or 2-chloroethanol under acidic conditions to introduce a hydroxyethyl group. Subsequent hydrolysis and sulfonation steps lead to the sulfinate derivative. Variants include:

  • Hydrolysis of bromoethyl imidazole intermediates in aqueous formamide with formic acid.
  • Reaction of acetoxymethyl-nitroimidazole intermediates with ethylene oxide in the presence of sulfur trioxide, followed by acidic hydrolysis.
  • Condensation with ethylene glycol diacetate under acidic conditions and subsequent hydrolysis or alcoholysis.
  • Alkylation with ethylene sulfate or bis-(2-acetoxyethyl) sulfate generated in situ from ethylene glycol diacetate and dimethyl sulfate.

These methods yield Sodium 2-methyl-1H-imidazole-5-sulfinate after purification steps, typically crystallization or precipitation.

Sulfonylation via Sulfuryl Chloride Derivatives

An alternative approach involves reaction of 2-methylimidazole with sulfuryl chloride (SO₂Cl₂) to attempt formation of sulfonyl chloride intermediates, which can be further converted to sulfinate salts. However, attempts to form the sulfamoyl chloride directly from 2-methylimidazole and sulfuryl chloride under various conditions were unsuccessful, leading researchers to abandon this route for this compound.

Oxidative C–H Functionalization

Recent advances include oxidative C–H functionalization methods using bis(fluorosulfonyl)imide reagents to introduce sulfonyl groups onto imidazole rings. This method enables the preparation of sulfonylated imidazole derivatives in fewer steps and under milder conditions. While demonstrated for related imidazole derivatives, adaptation for this compound is plausible based on mechanistic similarity.

Sulfonation of 1-Methylimidazole Followed by Neutralization

For the closely related Sodium 1-methyl-1H-imidazole-4-sulfinate, a common industrial method involves sulfonation of 1-methylimidazole with sulfur dioxide and an oxidizing agent such as hydrogen peroxide in aqueous medium, followed by neutralization with sodium hydroxide. This method could be adapted for the 2-methylimidazole analog by controlling regioselectivity during sulfonation.

Comparative Summary Table of Preparation Methods

Method Number Starting Material(s) Key Reagents/Conditions Intermediate(s) Yield & Purity Notes References
1 2-Methylimidazole Sulfonitric mixture in Ac₂O; nitration; alkylation with ethylene oxide or 2-chloroethanol; acidic hydrolysis 2-Methyl-4-nitroimidazole and derivatives Moderate yields; regioselective alkylation crucial
2 2-Methylimidazole Sulfuryl chloride (SO₂Cl₂) attempted sulfonylation Sulfamoyl chloride (not formed) Route abandoned due to lack of product formation
3 2-Methylimidazole derivatives Oxidative C–H functionalization with bis(fluorosulfonyl)imide Sulfonylated imidazole derivatives Promising for scale-up; mild conditions
4 1-Methylimidazole (analog) Sulfur dioxide + H₂O₂; aqueous medium; neutralization with NaOH Sulfinic acid intermediate High purity achievable; adaptable method

Analytical and Purification Considerations

  • Purification typically involves crystallization or recrystallization to achieve high purity (>95%).
  • Removal of residual acids or unreacted reagents is critical to avoid product degradation.
  • Characterization methods include Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (ESI-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm sulfinate functionalization and imidazole ring integrity.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methyl-1H-imidazole-5-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the sulfinate group to a sulfinic acid.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms and the methyl group.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products: The major products formed from these reactions include sulfonate derivatives, sulfinic acids, and substituted imidazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Sodium 2-methyl-1H-imidazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The sulfinate group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Imidazole Derivatives

Compound Name Substituents (Position) Functional Group Molecular Formula Molecular Weight Key Applications/Notes
This compound -CH₃ (C2), -SO₂⁻Na⁺ (C5) Sulfinate salt C₄H₅N₂O₂S·Na ~172.1 (calc.) Synthetic intermediate, ligand
2-Amino-1H-imidazole-5-carboxylic acid -NH₂ (C2), -COOH (C5) Carboxylic acid C₄H₅N₃O₂ 143.1 Bioactive molecule synthesis
Methyl 1H-imidazole-5-carboxylate -COOCH₃ (C5) Ester C₅H₆N₂O₂ 142.1 Organic synthesis precursor
2-Methyl-5-nitro-1H-imidazole-1-ethyl methanesulfonate -NO₂ (C5), -CH₂CH₂OSO₂CH₃ (N1) Methanesulfonate ester C₇H₁₁N₃O₅S 249.2 Antiprotozoal agent derivative

Key Observations :

  • Functional Group Impact : The sulfinate group in the target compound enhances ionic character and water solubility, contrasting with the ester (e.g., methyl carboxylate) or sulfonate ester groups (e.g., methanesulfonate derivatives), which are more lipophilic .

Research Findings and Data

Table 2: Experimental Properties of Selected Imidazole Derivatives

Compound Name Melting Point (°C) Solubility (Water) LogP Reference
This compound Not reported High ~-1.2 Estimated
2-Amino-1H-imidazole-5-carboxylic acid >250 Moderate -0.8
Methyl 1H-imidazole-5-carboxylate 98–100 Low 0.5
2-Methyl-5-nitro-1H-imidazole-1-ethyl methanesulfonate 120–122 Insoluble 1.2

Notable Trends:

  • The ionic nature of this compound correlates with higher water solubility compared to neutral esters or nitro derivatives .
  • LogP values reflect the polarity gradient: sulfinate salt < carboxylic acid < ester < sulfonate ester.

Biological Activity

Sodium 2-methyl-1H-imidazole-5-sulfinate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various scientific fields.

Chemical Structure and Properties

This compound features a unique structure characterized by a sulfinate group at the 5-position and a methyl group at the 2-position of the imidazole ring. This configuration contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The sulfinate group is particularly significant in these interactions, enhancing the compound's reactivity with biological molecules.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has demonstrated potential as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria. Studies have shown that imidazole derivatives possess inherent antibacterial properties, which may extend to this sulfinate derivative .
  • Anticancer Properties : Preliminary research suggests that this compound may have anticancer effects, potentially through modulation of cellular signaling pathways involved in cancer progression .
  • Anti-inflammatory Effects : The compound may also play a role in reducing inflammation by modulating immune responses, although more detailed studies are necessary to elucidate these mechanisms .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

  • Synthesis and Antibacterial Evaluation : A study synthesized various imidazole derivatives, including this compound, and tested their antibacterial activity against several pathogens. Results indicated effective inhibition of bacterial growth, suggesting potential therapeutic applications .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that this compound can inhibit key enzymes involved in bacterial metabolism, leading to cell death. This highlights its potential use as a novel antibiotic agent .
  • Cell Signaling Modulation : Research has shown that this compound can modulate intracellular calcium signaling pathways, which are crucial in various cellular processes, including muscle contraction and neurotransmitter release. Such modulation could have implications for treating conditions related to calcium dysregulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
ImidazoleBasic structure without substituentsLimited biological activity
2-MethylimidazoleMethyl group at the 2-positionAntimicrobial properties
5-SulfinylimidazoleSulfinate group but lacks methyl groupAntibacterial activity
This compoundMethyl and sulfinate groups combinedEnhanced antimicrobial & anticancer activity

Q & A

Q. What are the optimal synthetic routes for Sodium 2-methyl-1H-imidazole-5-sulfinate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves sulfonation of 2-methylimidazole derivatives under controlled pH and temperature. Key variables include solvent selection (e.g., aqueous ethanol or methanol), stoichiometric ratios of sulfonating agents (e.g., sulfur trioxide complexes), and reaction time. For example, optimizing pH to 8–10 minimizes side reactions like over-sulfonation. Post-synthesis purification via recrystallization in polar solvents (e.g., water-methanol mixtures) enhances yield . Validate reproducibility using HPLC to monitor intermediate formation and elemental analysis for sulfur content verification .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal methods:
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify impurities.
  • NMR : Confirm structural integrity via ¹H and ¹³C NMR, focusing on sulfinate group signals (δ ~3.5–4.0 ppm for methyl groups and δ ~120–130 ppm for aromatic carbons).
  • Elemental Analysis : Verify sulfur and sodium content within ±0.3% of theoretical values.
    Cross-validate results with mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Use thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds.
  • Photostability : Expose samples to UV light (λ = 365 nm) for 48 hours and monitor degradation via HPLC.
  • Humidity Sensitivity : Store samples at 25°C/75% RH for 30 days and assess hygroscopicity via Karl Fischer titration.
    Optimal storage involves desiccated, amber vials at –20°C to prevent sulfinate oxidation .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in aqueous environments?

  • Methodological Answer : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model:
  • Solvation Effects : Apply the polarizable continuum model (PCM) to simulate aqueous interactions.
  • Reactive Sites : Calculate Fukui indices to identify nucleophilic (sulfinate group) and electrophilic (imidazole ring) regions.
  • Degradation Pathways : Simulate hydrolysis kinetics under varying pH (e.g., pH 2–12) to predict stability. Validate predictions experimentally via LC-MS .

Q. What strategies resolve discrepancies in crystallographic data for derivatives of this compound?

  • Methodological Answer : Address inconsistencies using SHELX software:
  • SHELXD : Employ dual-space algorithms for phase refinement in twinned crystals.
  • SHELXL : Refine hydrogen bonding networks and disorder models using high-resolution (<1.0 Å) data.
    Cross-check with spectroscopic data (e.g., IR for sulfinate vibrations at 1050–1150 cm⁻¹) to validate bond lengths .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based catalysts?

  • Methodological Answer :
  • Substituent Effects : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups at the imidazole ring) and measure catalytic efficiency in model reactions (e.g., oxidation of thiols).
  • Kinetic Studies : Use stopped-flow spectroscopy to correlate sulfinate group accessibility with reaction rates.
  • X-ray Absorption Spectroscopy (XAS) : Analyze coordination geometry in catalytic intermediates .

Q. What methodological approaches address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct a systematic review:
  • Meta-Analysis : Pool data from in vitro studies (e.g., IC₅₀ values) and adjust for variables like cell line variability and assay protocols.
  • Dose-Response Validation : Replicate key studies using standardized OECD guidelines for cytotoxicity.
  • QSAR Modeling : Identify physicochemical descriptors (e.g., logP, polar surface area) that predict bioactivity outliers .

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